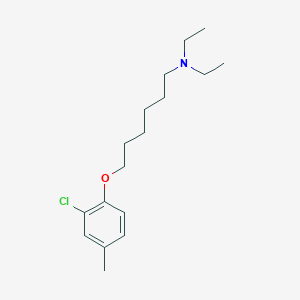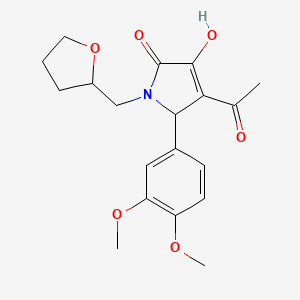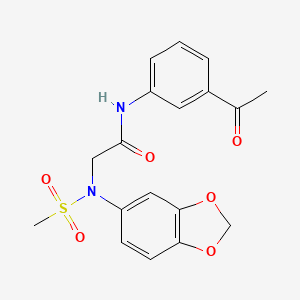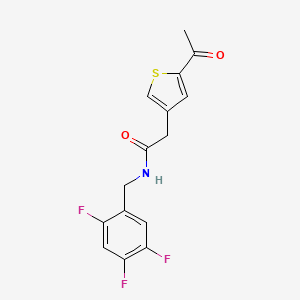
6-(2-chloro-4-methylphenoxy)-N,N-diethyl-1-hexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-chloro-4-methylphenoxy)-N,N-diethyl-1-hexanamine, commonly known as CL-316,243, is a selective β3-adrenergic receptor agonist. It is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of obesity research.
Aplicaciones Científicas De Investigación
CL-316,243 has been extensively studied for its potential applications in the field of obesity research. It has been shown to increase energy expenditure and promote weight loss in animal models. Additionally, it has been found to improve insulin sensitivity and glucose homeostasis, making it a promising candidate for the treatment of type 2 diabetes.
Mecanismo De Acción
CL-316,243 selectively activates β3-adrenergic receptors, which are predominantly expressed in adipose tissue. Activation of these receptors leads to an increase in thermogenesis and energy expenditure, resulting in weight loss. Additionally, CL-316,243 has been found to stimulate the production of adiponectin, a hormone that plays a key role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects
CL-316,243 has been shown to increase oxygen consumption and heat production in animal models, indicating an increase in energy expenditure. It has also been found to promote the browning of white adipose tissue, which is associated with an increase in thermogenesis and improved metabolic health. Additionally, CL-316,243 has been found to improve glucose tolerance and insulin sensitivity, suggesting a potential role in the treatment of type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of CL-316,243 is its selectivity for β3-adrenergic receptors, which minimizes off-target effects. Additionally, it has been found to be well-tolerated in animal studies, with no significant adverse effects reported. However, one limitation of CL-316,243 is its short half-life, which may limit its effectiveness in certain applications. Additionally, the high cost of the compound may make it difficult for some researchers to obtain.
Direcciones Futuras
There are several future directions for research on CL-316,243. One area of focus is the development of more potent and selective β3-adrenergic receptor agonists. Additionally, further studies are needed to fully understand the mechanisms underlying the effects of CL-316,243 on energy expenditure and glucose metabolism. Finally, clinical trials are needed to assess the safety and efficacy of CL-316,243 in humans.
Conclusion
CL-316,243 is a selective β3-adrenergic receptor agonist that has gained significant attention in the scientific community due to its potential applications in the field of obesity research. It has been found to increase energy expenditure, promote weight loss, and improve glucose homeostasis in animal models. While there are some limitations to its use, CL-316,243 remains a promising compound for future research.
Métodos De Síntesis
CL-316,243 can be synthesized by reacting 4-methyl-2-chlorophenol with diethylamine and 1-bromo-6-chlorohexane in the presence of a base. The resulting product is then purified using chromatography techniques.
Propiedades
IUPAC Name |
6-(2-chloro-4-methylphenoxy)-N,N-diethylhexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28ClNO/c1-4-19(5-2)12-8-6-7-9-13-20-17-11-10-15(3)14-16(17)18/h10-11,14H,4-9,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMXGMKEMZPCOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCCOC1=C(C=C(C=C1)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-tert-butylphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline](/img/structure/B5132881.png)
![1-(4-methoxyphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B5132889.png)

![ethyl 2-[(diphenylacetyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5132909.png)

![3-(3-chlorophenyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]propanamide](/img/structure/B5132917.png)
![4-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B5132929.png)



![N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5132964.png)
![3-hydroxy-5,5-dimethyl-2-[(4-nitrophenyl)thio]-2-cyclohexen-1-one](/img/structure/B5132966.png)
![4-{2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide](/img/structure/B5132976.png)